(2-(4-Aminophenyl)acetyl)glycine
Description
(2-(4-Aminophenyl)acetyl)glycine is a glycine derivative characterized by an acetyl group substituted with a para-aminophenyl moiety. Its structure consists of a glycine backbone (NH₂CH₂COOH) where the amino group is acylated by a 4-aminophenylacetyl group, resulting in the formula C₁₀H₁₂N₂O₃.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-[[2-(4-aminophenyl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C10H12N2O3/c11-8-3-1-7(2-4-8)5-9(13)12-6-10(14)15/h1-4H,5-6,11H2,(H,12,13)(H,14,15) |
InChI Key |
PMXMHDPCMFMDKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-aminophenyl)acetamido]acetic acid typically involves the condensation of 4-aminophenylacetic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(4-aminophenyl)acetamido]acetic acid may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-aminophenyl)acetamido]acetic acid undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
2-[2-(4-aminophenyl)acetamido]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems and its interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-aminophenyl)acetamido]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Varying Phenyl Substituents
Key Observations :
- Electron-donating groups (-NH₂, -OH) improve solubility and interact with biological targets via hydrogen bonding, as seen in antitumor derivatives .
- Electron-withdrawing groups (-Cl, -F) enhance metabolic stability and antimicrobial activity. For example, 2-alkylthio-5-(4-N-chloroacetylaminophenyl)-1,3,4-oxadiazoles show potent antibacterial effects against Gram-positive bacteria .
Backbone-Modified Analogs
Key Observations :
Stereochemical Variants
Key Observations :
- Stereochemistry significantly impacts biological activity. The (R)-enantiomer of 4-fluorophenylglycine shows superior binding to viral proteases compared to the (S)-form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
